(3-Iodo-2-methoxyphenyl)(methyl)sulfane
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Overview
Description
(3-Iodo-2-methoxyphenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of iodine, methoxy, and methylthio groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodo-2-methoxyphenyl)(methyl)sulfane typically involves the iodination of 2-methoxyphenyl(methyl)sulfane. This process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Iodo-2-methoxyphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to convert the methylthio group to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), mild heating.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, solvents (e.g., dichloromethane), room temperature.
Reduction: Lithium aluminum hydride, solvents (e.g., tetrahydrofuran), low temperature.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Deiodinated compounds and thiol derivatives.
Scientific Research Applications
(3-Iodo-2-methoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Iodo-2-methoxyphenyl)(methyl)sulfane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and the methylthio group can influence its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
- (3-Iodo-2-methoxyphenyl)(methyl)sulfane
- (3-Bromo-2-methoxyphenyl)(methyl)sulfane
- (3-Chloro-2-methoxyphenyl)(methyl)sulfane
- (3-Fluoro-2-methoxyphenyl)(methyl)sulfane
Uniqueness
This compound is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions. This compound’s unique combination of functional groups also allows for diverse chemical transformations and applications.
Properties
Molecular Formula |
C8H9IOS |
---|---|
Molecular Weight |
280.13 g/mol |
IUPAC Name |
1-iodo-2-methoxy-3-methylsulfanylbenzene |
InChI |
InChI=1S/C8H9IOS/c1-10-8-6(9)4-3-5-7(8)11-2/h3-5H,1-2H3 |
InChI Key |
XRWAXXDOASQALW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1I)SC |
Origin of Product |
United States |
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